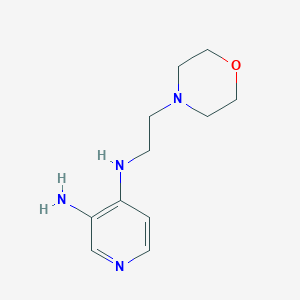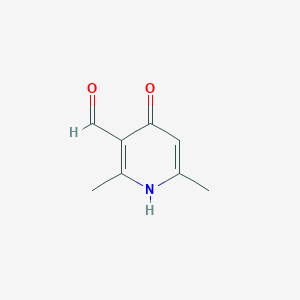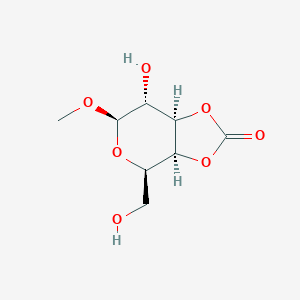
4-甲基-1-戊烯
描述
4-Methyl-1-pentene is an organic compound with the chemical formula C6H12. It is a colorless liquid that is insoluble in water and is primarily used in organic synthesis. This compound is also known by other names such as isobutylethene and 4-methylpent-1-ene .
科学研究应用
4-Methyl-1-pentene has several scientific research applications:
作用机制
Target of Action
4-Methyl-1-pentene (4MP) is primarily used as a monomer in the polymerization process . Its primary targets are the catalysts used in the polymerization process, such as the α-diimine nickel complex .
Mode of Action
4MP interacts with its targets (catalysts) to form polymers. The polymerization of 4MP with a classical α-diimine nickel complex in the presence of various alkylaluminium compounds has been studied . The polymerization behavior of 4MP is influenced by the type of cocatalyst used .
Biochemical Pathways
The polymerization of 4MP leads to the formation of poly(4-methyl-1-pentene) (PMP). The structure and properties of PMP are influenced by the melt-draw ratios (MDRs) used in the process . As MDR increases, a transition occurs in PMP from spherulite to platelet structure .
Pharmacokinetics
The physical properties of 4mp, such as its boiling point (3270 ± 03 K) and molecular weight (841595), can influence its behavior in these processes .
Result of Action
The polymerization of 4MP results in the formation of PMP, which has various applications due to its unique properties. For example, PMP films have been characterized by scanning electron microscopy, differential scanning calorimetry, wide-angle X-ray scattering, and mechanical tests .
Action Environment
The polymerization of 4MP is influenced by environmental factors such as temperature and the ratio of alkylaluminium compounds to nickel in the catalyst . Additionally, the melt-draw ratios used in the process can affect the structure and properties of the resulting PMP .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentene can be synthesized through various methods, including the catalytic dehydrogenation of 4-methyl-1-pentanol. Another method involves the dehydration of 4-methyl-1-pentanol using acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperatures .
Industrial Production Methods: In industrial settings, 4-Methyl-1-pentene is often produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including 4-Methyl-1-pentene, using catalysts such as zeolites at high temperatures .
化学反应分析
Types of Reactions: 4-Methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-pentanol using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form 4-methylpentane using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: It can undergo halogenation to form compounds like 4-methyl-1-chloropentane when reacted with chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine gas under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-pentanol.
Reduction: 4-Methylpentane.
Substitution: 4-Methyl-1-chloropentane.
相似化合物的比较
1-Pentene: Another alkene with a similar structure but without the methyl group at the fourth position.
2-Methyl-1-butene: A branched isomer of pentene with a methyl group at the second position.
3-Methyl-1-butene: Another branched isomer with a methyl group at the third position.
Uniqueness: 4-Methyl-1-pentene is unique due to its specific structure, which imparts distinct properties such as higher thermal stability and chemical resistance compared to its isomers. This makes it particularly valuable in applications requiring high-performance materials .
属性
IUPAC Name |
4-methylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSPWUEQFSQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-26-2, 24979-98-4 | |
| Record name | Poly(4-methyl-1-pentene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentene, 4-methyl-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061001 | |
| Record name | 4-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
127.4 to 129.2 °F at 760 mmHg (USCG, 1999) | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
-25 °F (USCG, 1999) | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.665 (USCG, 1999) - Less dense than water; will float | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
438.93 mmHg (USCG, 1999), 272.0 [mmHg] | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
691-37-2, 25068-26-2 | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(4-methyl-1-pentene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025068262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentene, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X10HRJ2Y7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-1-pentene?
A1: 4-Methyl-1-pentene has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: What are some key properties of poly(4-methyl-1-pentene)?
A2: PMP is known for its high melting point (around 235 °C) [], low density, transparency, chemical resistance, and high permeability to gases []. These properties make it suitable for various applications, including medical devices, food packaging, and electrical insulation.
Q3: How does the structure of PMP relate to its gas permeability?
A3: The rigid, helical structure of PMP chains and the relatively large interstitial spaces within its crystal lattice contribute to its high gas permeability [].
Q4: How does the melt-draw ratio affect the crystalline structure of PMP films?
A4: Increasing the melt-draw ratio during film extrusion significantly influences the crystalline morphology and orientation of PMP films []. An optimal ratio is crucial for achieving desired mechanical and barrier properties.
Q5: What happens to PMP during thermal degradation?
A5: High-resolution thermogravimetry studies reveal that PMP degrades at higher temperatures in nitrogen than in air []. The degradation mechanism and kinetic parameters also differ depending on the atmosphere.
Q6: How does annealing impact the properties of PMP casting films?
A6: Annealing PMP films, both freely and under strain, can significantly alter their crystallinity and orientation []. This process can enhance the mechanical properties and dimensional stability of the films.
Q7: How is 4-methyl-1-pentene produced industrially?
A7: The primary industrial route for 4-methyl-1-pentene production is the catalytic dimerization of propylene []. This process requires specific catalysts and carefully controlled reaction conditions to achieve high selectivity towards the desired product.
Q8: What type of catalysts are used in propylene dimerization to 4-methyl-1-pentene?
A8: Various catalyst systems have been explored, including potassium-copper based catalysts [], hafnocene complexes activated with methylaluminoxane or borate co-catalysts [], and nickel-based systems [].
Q9: What are the challenges in achieving high selectivity towards 4-methyl-1-pentene during propylene dimerization?
A9: The formation of other hexene isomers and heavier oligomers is a significant challenge []. Catalyst selection, reaction conditions, and process optimization are crucial to achieving high selectivity toward 4-methyl-1-pentene.
Q10: What is the role of metallocene catalysts in 4-methyl-1-pentene polymerization?
A10: Metallocene catalysts allow for controlled polymerization of 4-methyl-1-pentene, enabling the synthesis of polymers with specific tacticity, molecular weight, and microstructure [, ]. This control over polymer structure translates to tailored material properties.
Q11: How does the structure of the metallocene catalyst influence the properties of the resulting poly(4-methyl-1-pentene)?
A11: The ligand framework around the metal center in metallocene catalysts plays a crucial role in controlling the stereochemistry and comonomer incorporation during polymerization, thus affecting the tacticity, molecular weight, and microstructure of the resulting PMP [, ].
Q12: What are the advantages of using metallocene catalysts compared to traditional Ziegler-Natta catalysts for 4-methyl-1-pentene polymerization?
A12: Metallocene catalysts offer greater control over polymer microstructure and allow for the synthesis of polymers with narrow molecular weight distributions and well-defined tacticity [, ].
Q13: Can 4-methyl-1-pentene be copolymerized with other monomers?
A13: Yes, 4-methyl-1-pentene can be copolymerized with other alpha-olefins like ethylene [, , , , ] and propylene [, ], as well as styrene [].
Q14: What is the impact of copolymerizing 4-methyl-1-pentene with ethylene on the polymer properties?
A14: Copolymerization with ethylene can modify the properties of PMP, influencing its melting temperature, crystallinity, and mechanical properties [, , , , ]. The specific impact depends on the ethylene content and the distribution of ethylene units within the copolymer chain.
Q15: What is unique about the microstructure of ethene/4-methyl-1-pentene copolymers synthesized using certain isospecific catalysts?
A15: Studies have shown that highly isospecific catalysts can lead to a "sequential" distribution of comonomers in ethene/4-methyl-1-pentene copolymers, resulting in a microstructure composed of alternating ethene and 4-methyl-1-pentene sequences [].
Q16: Can block copolymers be synthesized using 4-methyl-1-pentene?
A16: Yes, syndiotactic poly(4-methyl-1-pentene)-based stereoregular diblock copolymers have been successfully synthesized using controlled polymerization techniques like atom transfer radical polymerization []. These block copolymers hold potential for creating self-assembled nanostructured materials.
Q17: What are the advantages of blending poly(4-methyl-1-pentene) with liquid crystal polymers?
A17: Blending PMP with liquid crystal polymers can significantly reduce melt viscosity and improve processability []. These blends also exhibit interesting rheological properties due to interfacial interactions and slip phenomena.
Q18: What spectroscopic techniques are used to characterize poly(4-methyl-1-pentene)?
A18: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, is widely used to determine the tacticity, comonomer sequence distribution, and regioregularity of PMP and its copolymers [, , , , ].
Q19: How is solid-state 13C NMR spectroscopy useful in studying poly(4-methyl-1-pentene)?
A19: Solid-state 13C NMR provides insights into the chain conformation and crystal packing of PMP in its solid state []. This technique helps understand the relationships between polymer structure, morphology, and material properties.
Q20: What are some emerging applications of poly(4-methyl-1-pentene) in high-energy storage?
A20: Functionalized PMP ionomers are being investigated as potential dielectric materials for high-energy storage applications []. These materials show promising properties such as high dielectric constant, breakdown strength, and energy storage capacity.
Q21: What are the advantages of using poly(4-methyl-1-pentene) in membrane separation technologies?
A21: The inherent high gas permeability of PMP makes it attractive for membrane-based gas separation []. Surface modification and the creation of composite membranes with PMP as a selective layer are active research areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






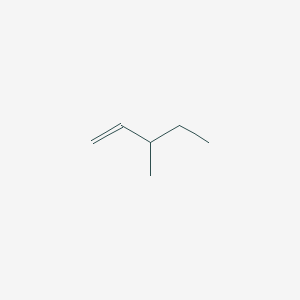

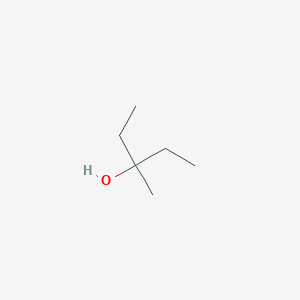
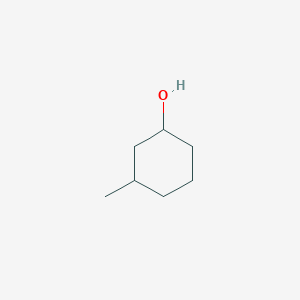
![5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B165636.png)
